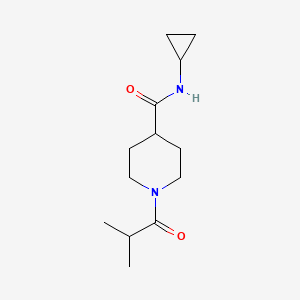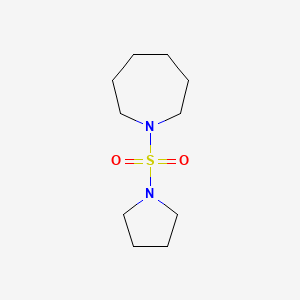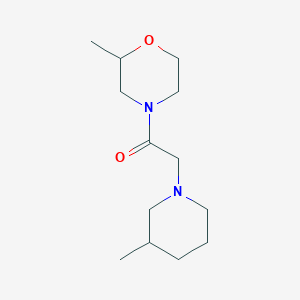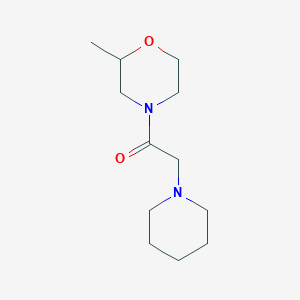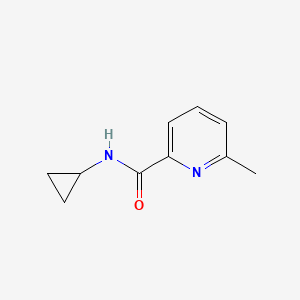
N-cyclopropyl-6-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-6-methylpyridine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the University of Queensland in Australia and has since been the subject of numerous studies due to its potential as an anti-cancer drug.
Applications De Recherche Scientifique
N-cyclopropyl-6-methylpyridine-2-carboxamide has been the subject of numerous studies due to its potential as an anti-cancer drug. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA and the growth and survival of cancer cells. In preclinical studies, this compound has demonstrated efficacy against a variety of cancer types, including breast, ovarian, and pancreatic cancers.
Mécanisme D'action
N-cyclopropyl-6-methylpyridine-2-carboxamide works by selectively inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to a reduction in ribosome biogenesis and protein synthesis, ultimately resulting in the inhibition of cancer cell growth and survival. This compound has also been shown to induce DNA damage and activate the p53 pathway, which plays a key role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit ribosome biogenesis and protein synthesis, leading to a reduction in cancer cell growth and survival. In addition, this compound has been shown to have immunomodulatory effects, which may enhance its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-6-methylpyridine-2-carboxamide has several advantages for lab experiments. It has been shown to selectively target cancer cells, making it a promising anti-cancer drug candidate. This compound has also been shown to have immunomodulatory effects, which may enhance its anti-cancer activity. However, the synthesis of this compound is challenging, and the yield of this process is typically low, making it difficult to produce large quantities of the compound for preclinical and clinical studies.
Orientations Futures
There are several future directions for research on N-cyclopropyl-6-methylpyridine-2-carboxamide. One area of focus is the development of more efficient synthesis methods to increase the yield of this compound. Another area of focus is the identification of biomarkers that can be used to predict patient response to this compound. Additionally, there is ongoing research on the combination of this compound with other anti-cancer agents to enhance its efficacy. Finally, there is interest in exploring the potential of this compound as an immunomodulatory agent for the treatment of cancer.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-6-methylpyridine-2-carboxamide involves several steps, starting with the reaction of 6-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclopropylamine to form the amide, which is subsequently treated with trifluoroacetic acid to remove the protecting group and yield this compound in its final form. The yield of this process is typically around 20-30%, making it a challenging synthesis method.
Propriétés
IUPAC Name |
N-cyclopropyl-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-3-2-4-9(11-7)10(13)12-8-5-6-8/h2-4,8H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFKQYRBSOOLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
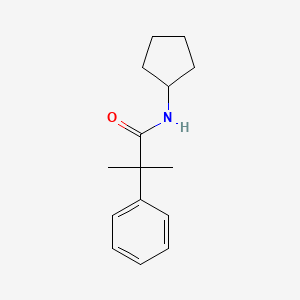
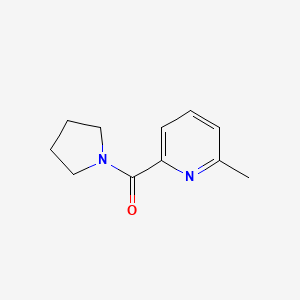

![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508668.png)

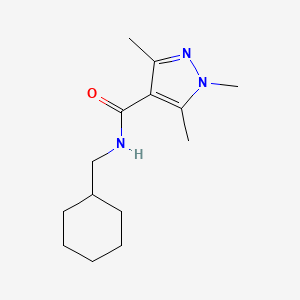
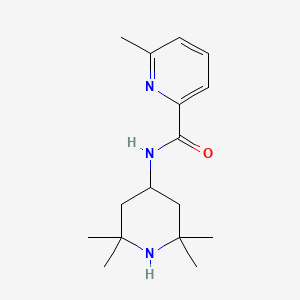

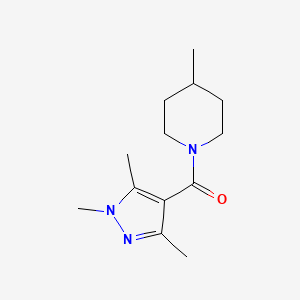
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
